1,4-Dioxacyclopentadecan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxacyclopentadecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16-13/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHGHOBBXQRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOCCOC(=O)CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305351 | |
| Record name | 1,4-Dioxacyclopentadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-97-1 | |
| Record name | 1,4-Dioxacyclopentadecan-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1898-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxacyclopentadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Conformational Analysis
Spectroscopic Fingerprinting of 1,4-Dioxacyclopentadecan-5-one and its Derivatives
Spectroscopic fingerprinting provides definitive evidence for the chemical structure of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) offers a complete picture of its atomic connectivity and functional groups.
NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution. bhu.ac.in For this compound, ¹H and ¹³C NMR spectra provide direct information about the hydrogen and carbon skeletons, respectively. slideshare.net
The ¹H NMR spectrum is expected to show characteristic signals for the protons adjacent to the oxygen atoms. The -CH₂- group alpha to the carbonyl oxygen (C(O)-O-CH₂) would typically appear downfield, around 4.1-4.4 ppm, due to the deshielding effect of the ester oxygen. Protons on the carbon adjacent to the ether oxygen (-CH₂-O-CH₂-) are expected in the 3.5-3.8 ppm range. The numerous methylene (B1212753) (-CH₂-) groups forming the rest of the macrocyclic ring would produce a complex, overlapping multiplet pattern in the upfield region, typically between 1.2 and 2.5 ppm. The protons on the carbon alpha to the carbonyl group (CH₂-C=O) would likely resonate around 2.2-2.5 ppm.
The ¹³C NMR spectrum provides direct insight into the carbon framework. savemyexams.com Each non-equivalent carbon atom gives a distinct signal. libretexts.org The carbonyl carbon of the lactone is the most downfield signal, expected in the 170-180 ppm region. bhu.ac.inlibretexts.org Carbons attached to oxygen atoms appear in the 50-90 ppm range, with the carbon of the C(O)-O-CH₂ group resonating around 60-70 ppm and the carbons of the -CH₂-O-CH₂- ether linkage appearing in a similar region. savemyexams.com The remaining aliphatic -CH₂- carbons of the ring would be found in the 20-40 ppm range. bhu.ac.in
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the precise connectivity between protons and carbons. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the stereochemistry and through-space proximity of protons, which is crucial for elucidating the molecule's preferred conformation in solution. bhu.ac.in
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Lactone) | - | 170 - 180 |
| C(O)-O-C H₂ | 4.1 - 4.4 | 60 - 70 |
| C H₂-C=O | 2.2 - 2.5 | 30 - 40 |
| -C H₂-O-C H₂- | 3.5 - 3.8 | 65 - 75 |
| Ring -CH₂- | 1.2 - 2.0 | 20 - 40 |
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. neu.edu.tr For this compound (C₁₃H₂₄O₃), the molecular weight is 228.33 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺˙) at m/z = 228. acdlabs.com The fragmentation of macrocyclic lactones is often complex but predictable based on the functional groups present. orgchemboulder.com Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atoms. Cleavage next to the carbonyl group is a common pathway for esters. libretexts.org
Loss of small neutral molecules: Elimination of stable molecules like CO, CO₂, or ethylene (B1197577) (C₂H₄) can occur. neu.edu.tr
Cleavage at the ether linkage: The C-O or C-C bonds adjacent to the ether oxygen can break, leading to characteristic fragment ions. miamioh.edu
McLafferty-type rearrangements: Hydrogen rearrangement followed by cleavage can occur, which is a characteristic fragmentation for carbonyl compounds. libretexts.org
Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would produce less fragmentation and a more prominent protonated molecule [M+H]⁺ (m/z = 229) or adduct ions like [M+Na]⁺ (m/z = 251), which are useful for confirming the molecular weight. acdlabs.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 228 | [M]⁺˙ | Molecular Ion |
| 229 | [M+H]⁺ | Protonated Molecule (Soft Ionization) |
| 200 | [M-CO]⁺˙ | Loss of carbon monoxide |
| 184 | [M-CO₂]⁺˙ | Loss of carbon dioxide |
| Various | Acylium ions, oxonium ions, etc. | Cleavage at ester and ether linkages |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. triprinceton.orggoogle.com These two methods are complementary; IR spectroscopy is more sensitive to polar bonds (like C=O), while Raman spectroscopy is often better for non-polar, symmetric bonds. photothermal.comedinst.com
For this compound, the most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the large-ring lactone. This band is typically observed in the range of 1730-1745 cm⁻¹. The C-O-C stretching vibrations of the ester and ether linkages would result in strong bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups would appear as multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-H bending vibrations would be seen around 1465 cm⁻¹. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O (Lactone) | Stretch | 1730 - 1745 | Strong | Medium/Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium | Strong |
| C-H (Aliphatic) | Bend | ~1465 | Medium | Medium |
| C-O (Ester/Ether) | Stretch | 1050 - 1250 | Strong | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Elucidation of Macrocyclic Conformations in Solution and Solid State
Macrocycles like this compound are conformationally flexible. Their three-dimensional shape is not static but exists as an equilibrium of multiple low-energy conformers. Understanding this conformational landscape is key to predicting their properties.
In solution, macrocycles exist as a dynamic ensemble of interconverting conformations. mdpi.com The conformational behavior of 15-membered macrolides, for example, has been shown to be more flexible than that of smaller 14-membered rings. mdpi.com Studies have revealed that these molecules can adopt multiple conformations, such as "folded-in" and "folded-out" forms, with the equilibrium between them often depending on the polarity of the solvent. mdpi.com
NMR spectroscopy is the primary tool for investigating these dynamics. rsc.org The measurement of nuclear Overhauser effects (NOEs) provides information on through-space distances between protons, helping to define the average solution-state structure. mdpi.com Analysis of scalar (J) coupling constants and their temperature dependence can also reveal information about dihedral angles and conformational equilibria. mdpi.com In cases of slow interconversion on the NMR timescale, distinct sets of signals for different conformers may be observed, while rapid interconversion leads to averaged signals. bhu.ac.in These experimental data are often combined with molecular modeling and computational chemistry to build a comprehensive model of the conformational landscape in solution. mdpi.com
Computational Chemistry and Theoretical Investigations of 1,4 Dioxacyclopentadecan 5 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in elucidating the electronic makeup and reactivity of molecules. qulacs.orgrsc.org For 1,4-Dioxacyclopentadecan-5-one, such calculations can predict its behavior in chemical reactions and its interactions with biological receptors, such as olfactory receptors.
Detailed studies on musk-like molecules, including pentadecanolide, have utilized DFT methods like B3LYP to analyze their vibrational spectra. researchgate.net This approach is part of the vibrational theory of olfaction, which posits that the odor of a molecule is related to its molecular vibration frequencies. researchgate.net By calculating these frequencies from the molecule's electronic ground state, a correlation between the structure and its characteristic musk scent can be established. researchgate.net
The reactivity of this compound can be quantified using global reactivity descriptors derived from DFT calculations. researchgate.netdergipark.org.tr These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net While specific studies tabulating these values for this compound are not prevalent in public literature, the methodology is well-established. chemrxiv.org The key descriptors provide a comprehensive picture of chemical behavior. dergipark.org.trscielo.org.mx
Table 1: Global Reactivity Descriptors from DFT This table outlines the definitions of common global reactivity descriptors that would be calculated for this compound in a typical quantum chemical study.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; measures ability to accept an electron. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a stable system. dergipark.org.tr |
| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance to change in electron distribution or charge transfer. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the ability of a molecule to act as an electrophile. dergipark.org.tr |
These descriptors provide a theoretical framework for predicting the compound's stability and reaction tendencies.
Molecular Dynamics Simulations for Conformational Flexibility and Energetics
The large, flexible 15-membered ring of this compound can adopt numerous conformations with small energy differences. illinois.edu Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a molecule over time. nih.govnih.gov
MD simulations can reveal the distribution of different conformers at equilibrium and the energy barriers between them. nih.gov For large macrocycles, this is crucial as the biological activity—such as odor—is dependent on the molecule adopting a specific shape to fit into a receptor. illinois.edu
While direct MD simulation data for this compound is limited, extensive conformational analyses have been performed on structurally similar molecules like cyclopentadecane (B1582441) and various thia-pentadecanolides using methods including DFT and molecular mechanics. mdpi.com For instance, the lowest-energy conformation of cyclopentadecane is the quinquangular helsinki.fi form, whereas X-ray crystallography shows its corresponding ketone, cyclopentadecanone (B167302) (Exaltone), adopts a nih.gov conformation. mdpi.com Studies on 12- to 15-membered macrolides have used molecular mechanics calculations to successfully interpret the outcomes of stereoselective reactions based on the calculated Boltzmann distribution of low-energy ground-state conformations. perfumerflavorist.com
Table 2: Example of Conformational Energy Differences in a Related Macrocycle This table illustrates how different computational methods can yield varying energy landscapes, based on data for 3-thia-15-pentadecanolide, an analogue of the target compound. The values represent the relative energy (in kcal/mol) of different conformers compared to the lowest-energy form found by that method.
| Conformer | MMFF | B3LYP | M06 | MP2 |
| 0.00 | 0.00 | 0.44 | 0.00 | |
| nih.gov | 0.23 | 0.54 | 0.00 | 0.22 |
| helsinki.fi | 1.15 | 0.37 | 1.98 | 1.03 |
Data adapted from a conformational analysis of thia-pentadecanolides, which are structurally analogous to this compound. mdpi.com This highlights the sensitivity of conformational energetics to the computational method used.
In Silico Approaches to Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity, such as its odor profile or toxicity. scentree.co For this compound, SAR is primarily focused on understanding the structural requirements for its characteristic musk odor. rsc.org
Computational approaches are essential in SAR for musk compounds due to the challenge of identifying the specific "active" conformation that interacts with olfactory receptors from a multitude of low-energy possibilities. illinois.edu By comparing the structures and properties of various macrocyclic lactones, researchers can build models that predict odor intensity and character. For example, the addition of a methyl group can alter the odor profile and increase fixative properties by enhancing intermolecular interactions. researchgate.net
One study used Contingent Negative Variation (CNV), a measure of brainwave activity, to evaluate the effects of different musk compounds. rsc.org It was found that Exaltolide® (this compound) had a stimulating effect on both men and women, providing a quantifiable biological activity to correlate with its structure. rsc.org Other in silico methods for SAR include the use of transcriptomics and molecular docking models to predict interactions with biological targets. scentree.co
Table 3: Structure-Odor Relationship in 15- and 16-Membered Lactones
| Compound | Key Structural Difference | Odor Profile |
| This compound | 15-membered ring | Sweet, powdery, and musky odor with woody characteristics. researchgate.net |
| 15-Methyloxacyclopentadecan-2-one | Methyl group on 15-membered ring | Stronger, longer-lasting musk note; warmer, animalic nuance. researchgate.net |
| Oxacyclohexadecan-2-one | 16-membered ring | Clean, powdery musk. researchgate.net |
This comparison demonstrates how subtle changes in the macrocyclic structure, such as ring size or substitution, significantly impact the perceived odor, forming the basis of SAR studies.
Computational Studies on Reaction Mechanisms in Macrocyclization
Understanding the reaction mechanisms for synthesizing this compound is crucial for optimizing production. Computational studies, particularly using DFT, provide deep insights into the transition states and energy profiles of these complex reactions. rsc.org
One of the primary industrial syntheses of this compound involves the Baeyer-Villiger oxidation of cyclopentadecanone. researchgate.netresearchgate.net The mechanism of this reaction has been the subject of computational investigation. ebi.ac.uk DFT studies on similar systems have detailed the formation of the key Criegee intermediate and calculated the activation energies for the subsequent migratory insertion step that forms the lactone ring. acs.org For example, DFT studies of the Baeyer-Villiger reaction catalyzed by Lewis acid zeolites have calculated activation energies and determined the rate-determining steps for analogous ketone substrates.
Another important synthetic route is the ring-closing metathesis (RCM) of a long-chain diene ester. illinois.edu A synthesis of Exaltolide® using this method with a Grubbs catalyst has been reported. illinois.edu Computational chemistry can model the catalytic cycle of such reactions to understand catalyst efficiency and selectivity.
Finally, the direct intramolecular cyclization (lactonization) of 15-hydroxypentadecanoic acid is the most conceptually simple route. While specific DFT studies on this exact reaction are not widely published, computational methods are frequently used to study the energy barriers of macrocyclization, which are often high due to entropic factors and transannular strain. These studies help in selecting appropriate catalysts and reaction conditions to favor the formation of the large ring over competing polymerization.
Biological Interactions and Bioactivity Potential of 1,4 Dioxacyclopentadecan 5 One and Its Analogs
Olfactory Receptor Interactions and Chemoreception Mechanisms
The perception of odor by the olfactory system is a complex process initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs). wikipedia.org The human genome contains a large family of OR genes, enabling the discrimination of a vast array of smells. sapub.orgencyclopedia.pub Macrolactones, particularly those with a musky scent like analogs of 1,4-Dioxacyclopentadecan-5-one, are recognized by specific ORs.
Research has identified the human olfactory receptor OR5AN1 as a key receptor for musk-smelling compounds. medium.comosti.gov Studies using heterologous expression systems have shown that OR5AN1 responds robustly to musk compounds like muscone (B1676871). osti.govpnas.org The interaction between the odorant and the receptor is thought to involve specific molecular interactions. For instance, the binding of muscone to OR5AN1 is stabilized through hydrogen bonding with a tyrosine residue (Tyr258) and hydrophobic interactions with surrounding aromatic residues within the receptor's binding pocket. medium.com Genetic variations in the OR5AN1 gene in humans have been linked to individual differences in the perception of musk odors, with certain variants showing higher sensitivity to macrocyclic musks. nih.gov
Chirality plays a crucial role in olfactory perception, as enantiomers of a chiral odorant can elicit different scent profiles. acs.org This enantiomeric specificity is a direct consequence of the three-dimensional nature of the olfactory receptor binding sites. The differential fit of enantiomers into a chiral receptor pocket can lead to variations in binding affinity and receptor activation, resulting in distinct odor perceptions. acs.org
In the case of muscone, a close analog of this compound, the naturally occurring enantiomer is (R)-3-methylcyclopentadecanone, also known as (−)-muscone. medium.com While both enantiomers of muscone are described as having a musk smell, they differ in their odor intensity. researchgate.net The detection threshold for (−)-muscone is reportedly about five times lower than that for its enantiomer, indicating that the human olfactory system is more sensitive to the naturally occurring form. researchgate.net This suggests that the (R)-enantiomer has a more optimal interaction with the corresponding olfactory receptor(s). researchgate.net Studies on other chiral odorants have shown even more dramatic differences, where one enantiomer may have a distinct odor while the other is nearly odorless or has a completely different scent. nih.gov
| Enantiomer | Odor Description | Relative Potency |
|---|---|---|
| (R)-(−)-Muscone | Musk | More potent (lower detection threshold) researchgate.net |
| (S)-(+)-Muscone | Musk | Less potent researchgate.net |
The odor profile of macrolactones is significantly influenced by their molecular conformation and flexibility. The large, flexible ring of these compounds allows them to adopt various low-energy conformations. helsinki.fi This conformational flexibility is believed to be a key determinant for the characteristic musk odor. The ability of the molecule to adopt a specific three-dimensional shape that complements the binding site of the olfactory receptor is crucial for initiating the olfactory signal.
Molecular mechanics calculations have been used to study the preferred conformations of macrolides. helsinki.fi These studies reveal that the molecules exist as a mixture of several conformations in equilibrium. The specific conformation that binds to the olfactory receptor is likely one of the low-energy conformers. The interaction is not static; the flexibility of the macrolactone ring may allow for an induced-fit mechanism upon binding to the receptor, further optimizing the interaction and leading to a stronger olfactory signal.
Enantiomeric Specificity in Olfactory Perception
Antimicrobial Efficacy of Structurally Related Macrolactones
A significant number of structurally related macrolactones, particularly those isolated from marine microorganisms, have demonstrated notable antimicrobial properties. mdpi.comacs.orgnih.gov These compounds exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.
Macrolactins, a class of 24-membered macrolactones produced by marine Bacillus species, have shown potent antimicrobial effects. mdpi.com For example, Macrolactin V was found to have strong antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 0.1 μg/mL. mdpi.com Other macrolactins have also shown activity against these bacteria, as well as against fungi like Pyricularia oryzae and Alternaria solani. mdpi.com Gargantulide A, a complex 52-membered macrolactone from a Streptomyces species, displayed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org
The mechanism of action for these antimicrobial macrolactones can vary. Some macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Others may disrupt cell membrane integrity or other essential cellular processes. The structural diversity of these natural products offers a promising scaffold for the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. mdpi.com
| Compound/Class | Source Organism | Target Microorganism | Activity (MIC) |
|---|---|---|---|
| Macrolactin V | Bacillus amyloliquefaciens | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | 0.1 μg/mL mdpi.com |
| Macrolactin S | Bacillus amyloliquefaciens | Escherichia coli, Staphylococcus aureus | 0.1–0.3 μg/mL mdpi.com |
| Macrolactin N | Bacillus subtilis | Escherichia coli | 100 μg/mL mdpi.com |
| Unnamed Macrolactins | Marine Bacillus sp. | Bacillus subtilis, Escherichia coli | 0.16 μM mdpi.com |
| Amantelide A | Oscillatoriales (cyanobacterium) | Dendryphiella salina, Lindra thalassiae, Fusarium sp. | 62.5 μg/mL (concentration) mdpi.com |
| Gargantulide A | Streptomyces sp. | MRSA | Moderate activity researchgate.netacs.org |
Hypothetical Biological Target Engagement for Pharmacological Applications
The diverse biological activities of macrolactones suggest their potential for various pharmacological applications beyond their use as fragrances and antimicrobials. drugdiscoverynews.comncsu.edu The ability of these large, structurally complex molecules to interact with challenging biological targets like proteins makes them attractive scaffolds for drug discovery. ncsu.edunih.gov
One promising area is in the development of anti-inflammatory agents. Certain macrolactones from the oxacyclododecindione (B1262406) family have demonstrated potent anti-inflammatory and antifibrotic activities. chemrxiv.orgnih.gov Synthetic efforts have focused on creating analogs of these natural products to explore their structure-activity relationships and improve their pharmacological properties. researchgate.net
Furthermore, macrolactones have been investigated for their potential as anticancer agents. Some marine-derived macrolactones, such as the mandelalides, have been shown to be inhibitors of mitochondrial ATP synthase, leading to the depletion of cellular ATP. mdpi.com This mechanism of action makes them selectively toxic to cells with an oxidative metabolic phenotype, a characteristic of some cancer cells. mdpi.com
The development of databases such as MacrolactoneDB, which compiles information on thousands of known macrolactones and their biological activities, is a valuable resource for future research. ncsu.edudrugtargetreview.com By using cheminformatics and machine learning, researchers can analyze these large datasets to identify structure-activity relationships and predict potential biological targets for new and existing macrolactones. drugdiscoverynews.comncsu.edu This computational approach can help guide the synthesis of novel analogs with improved efficacy and selectivity for targets involved in diseases like malaria, hepatitis C, and cancer. ncsu.edu The continued exploration of this class of compounds holds significant promise for the discovery of new therapeutic agents.
Analytical Methodologies for Trace Detection and Quantification of 1,4 Dioxacyclopentadecan 5 One
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of 1,4-Dioxacyclopentadecan-5-one. ucl.ac.ukregulations.gov This method offers the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry, making it ideal for distinguishing the target analyte from other compounds in a complex mixture.
Qualitative analysis relies on comparing the acquired mass spectrum of a chromatographic peak with reference spectra from spectral libraries, such as those provided by the National Institute of Standards and Technology (NIST). nist.gov The electron ionization (EI) mass spectrum of Ethylene (B1197577) brassylate shows characteristic fragment ions that serve as a fingerprint for its identification. nih.govhmdb.ca Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific mass-to-charge ratio (m/z) ions corresponding to the analyte.
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| GC Column | DB-5, SE-30, VF-624ms, or equivalent (e.g., 5% Phenyl-methylpolysiloxane) | Provides separation of semi-volatile compounds based on their boiling point and polarity. | researchgate.netpherobase.com |
| Column Dimensions | 30-60 m length, 0.25 mm internal diameter, 0.25-1.4 µm film thickness | Standard dimensions for achieving good resolution and peak shape for trace analysis. | mz-at.de |
| Injection Mode | Splitless or Pulsed Splitless | Ensures the maximum transfer of the analyte onto the column, which is critical for trace detection. | ucl.ac.uk |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. | |
| Oven Program | Temperature-programmed ramp (e.g., 60°C hold, then ramp to 300°C) | Optimizes the separation of a wide range of compounds with different volatilities. | |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. | nih.gov |
| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Mass separation of ions for detection. | |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for qualitative identification. | up.pt |
Given the trace concentrations of this compound in environmental samples, an extraction and preconcentration step is essential prior to GC-MS analysis. up.pt The choice of technique depends on the sample matrix.
For solid and semi-solid samples like sediment, soil, and sewage sludge, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted and validated. up.ptresearchgate.netsmolecule.com This procedure involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium acetate). A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, employing sorbents like primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences. up.ptresearchgate.net
For aqueous samples such as wastewater, Solid-Phase Microextraction (SPME) is a widely used solvent-free technique. ucl.ac.ukindustrialchemicals.gov.au Headspace SPME, in particular, has been successfully applied, where the fiber coated with a stationary phase is exposed to the headspace above the sample, allowing for the extraction and concentration of volatile and semi-volatile compounds like Ethylene brassylate. industrialchemicals.gov.au
Other techniques applied to synthetic musks include dispersive liquid-liquid microextraction (DLLME) and accelerated solvent extraction (ASE). researchgate.netoregonstate.edu
Table 2: Comparison of Extraction Techniques for this compound
| Technique | Matrix | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| QuEChERS | Sediment, Sludge, Biota, Beach Sand | Acetonitrile extraction followed by salting out and d-SPE cleanup. | Fast, high throughput, low solvent use, effective for complex matrices. | Requires optimization for each matrix; matrix effects can persist. | up.ptresearchgate.net |
| Headspace SPME | Water, Wastewater, Clothing | Adsorption of analytes from the sample's headspace onto a coated fiber, followed by thermal desorption in the GC inlet. | Solvent-free, simple, combines extraction and injection, good for automation. | Fiber lifetime can be limited; careful optimization of time, temperature, and agitation is needed. | ucl.ac.ukindustrialchemicals.gov.au |
| DLLME | Water | A small volume of extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, forming a cloudy solution. The extractant is then collected by centrifugation. | Fast, low cost, high enrichment factor. | Requires organic solvents; emulsion formation can be an issue. | researchgate.net |
For the most accurate and precise quantification, especially in complex matrices where matrix effects can suppress or enhance the analytical signal, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves spiking the sample with a known amount of an isotopically labeled version of the target analyte (e.g., this compound-d4) prior to extraction and analysis.
The labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and GC-MS analysis, allowing it to compensate for losses during extraction and for variations in instrument response. U.S. EPA methods for the analysis of semi-volatile organic compounds recommend the use of isotope dilution for this reason. mz-at.de While the principle is well-established and its use is recommended for compounds like Ethylene brassylate, specific studies detailing the synthesis and application of a dedicated labeled standard for this particular macrocyclic musk are not widespread in the reviewed literature.
Optimized Extraction and Preconcentration Techniques
Other Chromatographic and Spectrometric Approaches
While GC-MS is the most common technique, other methods have been employed for the analysis of fragrances. Gas chromatography tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly useful for ultra-trace analysis in highly complex samples by reducing chemical noise. researchgate.net
Another relevant technique is Gas Chromatography-Olfactometry (GC-O) . hebmu.edu.cn In GC-O, the effluent from the gas chromatograph is split and sent to both a mass spectrometer and a sniffing port, where a trained analyst can detect and characterize the odor of the eluting compounds. This is particularly valuable in the fragrance industry for identifying specific odor-active compounds in a mixture. hebmu.edu.cn
Challenges in Analysis within Complex Matrices
The analysis of this compound is frequently complicated by the nature of the samples in which it is found.
Trace Concentrations: The compound is often present at very low levels, requiring highly sensitive instruments and effective preconcentration methods to achieve the necessary limits of detection. semanticscholar.orgresearchgate.net One study specifically noted that the analytical response for Ethylene brassylate can be problematic at lower concentrations. up.pt
Matrix Effects: Complex environmental matrices such as sewage sludge, sediment, and biota contain a multitude of co-extracted compounds that can interfere with the analysis. semanticscholar.orgresearchgate.netup.pt These interferences can affect the accuracy of quantification by causing signal suppression or enhancement in the mass spectrometer. Thorough cleanup methods like d-SPE are crucial to mitigate these effects. researchgate.net
Ubiquitous Presence: As a common ingredient in many consumer products, there is a potential for sample contamination during collection, preparation, and analysis. regulations.gov Strict quality control measures, including the analysis of procedural blanks, are essential to ensure data integrity.
Advanced Applications and Future Research Directions of 1,4 Dioxacyclopentadecan 5 One
Supramolecular Chemistry and Host-Guest Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent forces. wikipedia.org Within this field, host-guest chemistry, which involves the complexation of a "guest" molecule or ion within a larger "host" molecule, is a central concept. wikipedia.org The structure of 1,4-Dioxacyclopentadecan-5-one, with its flexible macrocyclic ring and strategically placed oxygen atoms, makes it an intriguing candidate for host-guest studies.
Synthetic receptors are artificially created molecules designed to bind specific guest molecules with high affinity and selectivity. nsf.gov The development of such receptors is a cornerstone of molecular recognition, with applications ranging from sensing to catalysis. supramolecularevans.commdpi.com Macrocyclic compounds are often employed as scaffolds for synthetic receptors due to their pre-organized cavities that can accommodate guest species.
The 15-membered ring of this compound provides a potential binding pocket. The oxygen atoms of the ether and ester groups can act as hydrogen bond acceptors, enabling the molecule to recognize and bind guest molecules that are hydrogen bond donors, such as organic ammonium (B1175870) ions or other polar organic molecules. acs.org By chemically modifying the backbone of the macrocycle, researchers could tune the size, shape, and electronic properties of the cavity to achieve selective recognition for specific target guests. nsf.gov This tailored design could lead to the development of receptors for biomolecules or environmentally significant pollutants. nih.gov
Coordination chemistry describes the formation of complexes between a central metal ion and surrounding molecules or ions, known as ligands. msu.edu The ligands, acting as Lewis bases, donate electron pairs to the metal ion, which acts as a Lewis acid. msu.edulibretexts.org The ability of this compound to act as a ligand stems from the lone pairs of electrons on its oxygen atoms.
This structure is analogous to crown ethers, a class of cyclic polyethers renowned for their ability to selectively bind metal cations. The size of the macrocyclic cavity and the arrangement of the donor oxygen atoms determine which metal ions can be complexed most effectively. The 15-membered ring of this compound, with its four potential oxygen donor atoms (two from the ether linkages, one from the carbonyl group, and one from the ester linkage), could foreseeably form stable complexes with various metal ions. The specific coordination properties would depend on the conformational changes of the macrocycle upon binding.
Table 1: Potential Metal Ion Complexation with this compound
| Property | Description |
|---|---|
| Ligand Type | Polydentate macrocyclic ligand. |
| Donor Atoms | Oxygen atoms from ether and ester functional groups. msu.edu |
| Potential Guest Ions | Alkali metal ions (e.g., Li⁺, Na⁺, K⁺), alkaline earth metal ions (e.g., Mg²⁺, Ca²⁺), and transition metal ions (e.g., Cu²⁺, Co²⁺). libretexts.orgsavemyexams.com |
| Binding Forces | Ion-dipole interactions between the positively charged metal ion and the lone pairs of the oxygen atoms. |
| Factors Influencing Selectivity | - Size of the macrocyclic cavity vs. the ionic radius of the metal ion. - Conformational flexibility of the ring. - The nature of the solvent. |
Research in this area would involve studying the thermodynamics and kinetics of complex formation with different metal ions to determine the selectivity and stability of the resulting coordination compounds. uci.edu
Design of Synthetic Receptors for Molecular Recognition
Potential in Sensing and Biosensing Platforms
The principles of host-guest recognition can be harnessed to create chemical sensors and biosensors. supramolecularevans.com A sensor typically consists of a receptor (a molecule that selectively binds the target analyte) coupled to a transducer, which converts the binding event into a measurable signal (e.g., optical or electrochemical). supramolecularevans.commdpi.com
A synthetic receptor based on this compound could be integrated into a sensing platform. mdpi.com For instance, if the macrocycle is functionalized with a chromophore or a fluorophore, the binding of a guest molecule could induce a change in its photophysical properties, leading to a detectable colorimetric or fluorescent response. supramolecularevans.com Similarly, immobilizing the macrocycle onto an electrode surface could form the basis of an electrochemical sensor, where guest binding alters the electrochemical properties of the interface. nih.gov
Biosensors utilize a biological recognition element, such as an enzyme or antibody. mdpi.comfrontiersin.org While this compound is not a biological molecule itself, it could be used as a linker to attach biomolecules to a transducer surface or as a component in a synthetic polymer matrix designed to entrap enzymes for biosensing applications. mdpi.commdpi.com The development of such platforms could enable the detection of a wide range of analytes relevant to healthcare and environmental monitoring. bilkent.edu.tr
Relevance in Polymer Chemistry and Material Science
The application of this compound in polymer chemistry and material science is a promising area of investigation. lookchem.com Its structure as a cyclic ester (lactone) makes it a potential monomer for the synthesis of novel polyesters through ring-opening polymerization (ROP). routledge.comadvancedsciencenews.com
ROP of lactones is a versatile method for producing biodegradable and biocompatible polyesters, such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). A recent study demonstrated that the ROP of similar dioxolanone monomers can lead to functional polyesters. rsc.org The polymerization of this compound could yield a new polyester (B1180765) with unique properties conferred by the large ring size and the presence of the ether linkage within the polymer backbone. These properties might include enhanced flexibility, altered thermal characteristics, and different degradation profiles compared to existing polyesters. Such materials could find applications in biomedical devices, drug delivery systems, and advanced functional materials. rsc.org
In the context of material safety, particularly for materials used in pharmaceutical packaging and medical devices, the study of extractables and leachables is critical. pqri.org Extractables are compounds that can be drawn out from a material under aggressive conditions (e.g., using strong solvents), while leachables are compounds that migrate into a product under normal conditions of use. thermofisher.com These substances can pose a risk to patient safety and product quality. pqri.org
This compound could be investigated as a potential extractable or leachable in several scenarios:
Unreacted Monomer: If a polyester is synthesized from a monomer mixture that includes this macrocycle, residual, unreacted monomer could remain in the final polymer product.
Degradation Product: It could be formed as a degradation byproduct from a larger polyester chain that breaks down over time through hydrolysis or thermal stress.
Additive Byproduct: It might arise as an impurity or degradation product of additives used in a polymer formulation.
The process of identifying and quantifying such compounds involves sophisticated analytical techniques. thermofisher.com A typical workflow for an extractables and leachables study is outlined below.
Table 2: General Workflow for Extractables & Leachables (E&L) Investigation
| Step | Description | Analytical Techniques |
|---|---|---|
| 1. Extraction Study | A "worst-case" study where the material is exposed to aggressive solvents (e.g., acids, bases, organic solvents) and conditions (e.g., high temperature) to generate a profile of all potential leachables (extractables). thermofisher.comdrug-dev.com | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). thermofisher.com |
| 2. Leachables Study | A study performed under real-use or simulated-use conditions to identify and quantify compounds that actually migrate into the product during its shelf life. ppd.com | GC-MS, LC-MS. thermofisher.com |
| 3. Toxicological Assessment | Evaluation of the identified leachables to assess the potential risk to safety based on their concentration levels and toxicity profiles. pqri.org | N/A |
Investigating this compound within this framework would be essential if it were to be used in polymers intended for sensitive applications. cytivalifesciences.com
Design of Novel Chemical Probes and Building Blocks
A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Similarly, a synthetic building block is a versatile molecule that can be used as a starting point for the construction of more complex chemical structures. this compound possesses features that make it a candidate for both roles.
As a building block , its bifunctional nature (lactone and ether groups) allows for a range of chemical transformations. nih.gov The lactone can be opened to yield a linear hydroxy acid, which can then be further modified at both ends. This provides a scaffold for creating new molecules with defined lengths and functionalities. Its macrocyclic structure can be retained and used as a core scaffold, with functional groups attached to its periphery to create complex, three-dimensional architectures. enamine.net
As a potential chemical probe , the macrocycle could be functionalized with reporter groups (like fluorophores) and reactive groups (for covalent attachment to target proteins). nih.gov Such probes could be used to investigate biological processes where molecular recognition involving macrocyclic structures is important. The development of a library of derivatives based on the this compound scaffold could provide new tools for chemical biology and drug discovery.
Conclusion and Outlook
Synthesis of Current Knowledge on 1,4-Dioxacyclopentadecan-5-one
This compound (CAS No. 1898-97-1) is a macrocyclic compound featuring a 15-membered ring that incorporates both an ester and an ether functional group. lookchem.com It belongs to the broader class of macrocyclic lactones, a group of compounds that are of significant interest, particularly in the flavor and fragrance industry. researchgate.netnih.gov While specific research dedicated exclusively to this compound is limited, a substantial body of knowledge can be synthesized from studies on structurally similar macrolides.
The synthesis of such large-ring lactones is a recognized challenge in organic chemistry, but several effective methods are applicable. numberanalytics.com The most prominent among these are ring-closing metathesis (RCM) and macrolactonization. RCM has emerged as a powerful tool for constructing large rings, demonstrating compatibility with a wide array of functional groups including ethers and esters. researchgate.net This method involves the intramolecular reaction of a diene precursor in the presence of a metal catalyst, such as a Grubbs' catalyst, to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org The synthesis of a related 15-membered lactone, (10E/Z)-Oxacyclopentadec-10-en-2-one, from olive oil-derived starting materials has been successfully demonstrated using RCM, highlighting a sustainable approach. nih.gov
Alternatively, macrolactonization, the intramolecular esterification of a suitable ω-hydroxy acid, is a classical and key step in the synthesis of many natural and synthetic macrolides. numberanalytics.com This process can be promoted by various reagents or, increasingly, by biocatalysts. oup.com Lipase-catalyzed lactonization, in particular, has gained traction as a method for producing macrocycles under mild conditions, often in organic solvents. researchgate.netnih.gov Lipases from microorganisms like Candida antarctica have proven effective in catalyzing the formation of macrolactones. nih.govresearchgate.net
The primary application for macrolides of this type is as synthetic musk odorants in the fragrance industry. researchgate.netnih.gov Compounds like 3-methyl-1,4-dioxacyclopentadecan-2-one are noted for their powerful musky scent. researchgate.net The odor characteristics of these molecules are intimately linked to their three-dimensional structure and molecular flexibility, which govern their interaction with olfactory receptors in the nose. nih.govroyalsocietypublishing.org
Identification of Key Research Frontiers
Despite the established general methodologies for macrolide synthesis, several key research frontiers are particularly relevant to this compound.
Efficient and Sustainable Synthesis: A primary challenge remains the development of highly efficient, atom-economical, and environmentally benign synthetic routes. While RCM and enzymatic lactonization are powerful, frontiers lie in discovering novel catalytic systems with higher turnover numbers, lower catalyst loading, and the ability to operate under greener reaction conditions. researchgate.netresearchgate.net A significant frontier is the synthesis from renewable feedstocks, moving away from petrochemical-based starting materials. researchgate.netnih.gov Research into converting biomass, such as fatty acids from vegetable oils, into precursors for this compound is a promising area. nih.gov
Structure-Odor Relationship (SOR) Elucidation: The field of fragrance chemistry continuously seeks a deeper understanding of why a molecule smells the way it does. For this compound, a key frontier is the detailed exploration of its SOR. This involves synthesizing and evaluating structurally related analogs to map how changes in the macrocycle's conformation, the position of the ether oxygen, or the introduction of substituents affect the perceived odor character, intensity, and substantivity. researchgate.net
Advanced Analytical Characterization: The precise characterization of macrocyclic compounds is non-trivial due to their conformational flexibility. A research frontier exists in the application of advanced analytical techniques. This includes sophisticated 2D NMR spectroscopy and computational modeling to understand the conformational landscape of this compound in different environments. researchgate.net Such studies are crucial for understanding its interaction with olfactory receptors and for quality control in commercial applications.
Mechanism of Olfactory Reception: While the general principles of olfaction are understood, the specific interactions of musk compounds with their receptors are an active area of research. A frontier lies in using this compound as a molecular probe in cellular and biochemical assays to identify its specific olfactory receptors and elucidate the signal transduction pathways it triggers.
Future Directions in Synthetic, Analytical, and Applied Research
Building on the current knowledge and identified frontiers, future research on this compound is likely to proceed in several key directions:
Synthetic Research:
Catalyst Development: Future work will likely focus on creating next-generation RCM catalysts or engineered lipases specifically optimized for the synthesis of 15-membered dioxalactones, aiming for near-quantitative yields and simplified purification protocols.
Bio-based Routes: A significant push towards "green chemistry" will drive the development of complete synthetic pathways starting from readily available, renewable materials like oleic acid or other plant-derived fatty acids. nih.gov
Derivative Libraries: Systematic synthesis of a library of derivatives—with varying ring sizes, alkyl substituents, and heteroatom positions—will be essential for comprehensive SOR studies and the potential discovery of new, even more valuable fragrance compounds. researchgate.net
Analytical Research:
Multi-dimensional Gas Chromatography: The development of advanced chromatographic methods, such as GCxGC coupled with mass spectrometry and olfactometry (GC-O), will be crucial for separating and identifying the target compound and any trace-level, odor-active impurities in synthetic mixtures.
Conformational Analysis: Combining experimental techniques like variable-temperature NMR with high-level computational chemistry will provide a detailed picture of the molecule's dynamic structure, offering insights into the conformational requirements for binding to musk receptors. royalsocietypublishing.org
Applied Research:
Sensory Evaluation: Comprehensive evaluation by trained sensory panels is a critical future step to fully characterize the odor profile of high-purity this compound. This will determine its value and potential applications within the perfumer's palette.
Formulation Stability: For practical use in consumer products, future studies must investigate the compound's stability and performance in various matrices, such as fine fragrances, soaps, and detergents, assessing its longevity and chemical integrity.
Biophysical Interaction Studies: Future efforts may employ techniques like surface plasmon resonance or quartz crystal microbalance to study the binding kinetics of this compound with isolated olfactory receptors, providing quantitative data to complement SOR studies.
Q & A
Basic Research Questions
Q. What systematic strategies should researchers employ to conduct a rigorous literature review on 1,4-Dioxacyclopentadecan-5-one?
- Methodology :
- Begin by defining search objectives (e.g., physicochemical properties, synthetic pathways, environmental fate) .
- Use peer-reviewed databases (e.g., PubMed, SciFinder) and gray literature sources (e.g., EPA reports, regulatory documents) .
- Apply Boolean operators (e.g., "this compound AND synthesis") and document search terms for reproducibility .
- Validate findings against Safety Data Sheets (SDS) and cross-reference with government assessments (e.g., EPA, ATSDR) to ensure accuracy .
- Screen results using predefined criteria (e.g., study design, data quality) and prioritize studies with clear methodological transparency .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Cross-validate data from multiple sources, including peer-reviewed studies, regulatory databases (e.g., EPA’s ChemView), and standardized testing protocols .
- Replicate experiments under controlled conditions (e.g., temperature, pH) to confirm key parameters .
- Consult analytical method validation frameworks, such as those outlined in EPA’s systematic review protocols, to assess data reliability .
- Report limits of detection (LOD) and quantification (LOQ) to contextualize variability in measurements .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use OSHA-compliant personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles .
- Implement fume hoods for synthesis or purification steps to minimize inhalation exposure .
- Follow waste disposal guidelines per local regulations and document handling procedures in lab safety manuals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
- Methodology :
- Re-analyze raw data using multiple analytical techniques (e.g., GC-MS, HPLC) to confirm structural assignments .
- Cross-reference with computational models (e.g., density functional theory for NMR chemical shift predictions) .
- Evaluate instrument calibration records and sample preparation protocols to identify potential sources of error .
- Publish negative results or conflicting data in supplementary materials to support transparency .
Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?
- Methodology :
- Conduct longitudinal studies under simulated environmental conditions (e.g., UV exposure, microbial activity) to track degradation products .
- Use isotopic labeling (e.g., ¹⁴C-tracers) to quantify mineralization rates and identify intermediate metabolites .
- Validate findings against EPA’s fate and transport models (e.g., EPI Suite) to predict environmental persistence .
Q. How should researchers design synthesis protocols to minimize byproduct formation in this compound production?
- Methodology :
- Optimize reaction parameters (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) approaches .
- Characterize byproducts via high-resolution mass spectrometry (HRMS) and propose mechanistic pathways for their formation .
- Compare results with green chemistry principles (e.g., atom economy) to improve synthetic efficiency .
Q. What frameworks are recommended for assessing the toxicological database adequacy of this compound?
- Methodology :
- Follow ATSDR’s guidelines for identifying data gaps (e.g., chronic exposure studies, genotoxicity assays) .
- Use EPA’s systematic review criteria to evaluate study quality (e.g., sample size, blinding, statistical power) .
- Propose targeted research initiatives (e.g., in vitro bioassays, epidemiological surveys) to address missing endpoints .
Data Analysis and Contradiction Management
Q. What steps should be taken when analytical results for this compound conflict with prior published data?
- Methodology :
- Re-examine raw data and metadata (e.g., calibration curves, detection limits) to rule out methodological artifacts .
- Conduct interlaboratory comparisons using standardized reference materials .
- Perform meta-analyses to identify trends across studies and contextualize outliers .
- Document discrepancies in open-access repositories to foster collaborative resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
